Ceftolozane is a novel antipseudomonal cephalosporin, belonging to the class of β-lactam antibiotics. [, ] It is typically administered in combination with tazobactam, a β-lactamase inhibitor, to broaden its spectrum of activity. [] Ceftolozane is designed to combat multidrug-resistant (MDR) Gram-negative bacteria, particularly Pseudomonas aeruginosa, which pose a significant threat in healthcare settings. [, , , ] In scientific research, ceftolozane serves as a valuable tool to study bacterial resistance mechanisms, explore novel antimicrobial combinations, and investigate its pharmacokinetic properties in various patient populations. [, , , , ]
Ceftolozane is a novel cephalosporin antibiotic that is primarily used in combination with tazobactam, a beta-lactamase inhibitor, to enhance its efficacy against multidrug-resistant Gram-negative bacteria. This combination is marketed under the brand name Zerbaxa and has been recognized for its effectiveness against difficult-to-treat infections, particularly those caused by Pseudomonas aeruginosa and other resistant pathogens. Ceftolozane exhibits potent bactericidal activity and is classified as a fifth-generation cephalosporin, which distinguishes it from earlier generations due to its enhanced spectrum of activity against resistant organisms .
Ceftolozane is derived from the cephalosporin class of antibiotics, which are characterized by their beta-lactam structure. It was developed by Merck & Co. and received approval from the U.S. Food and Drug Administration in 2014. The compound's classification as a beta-lactam antibiotic allows it to interfere with bacterial cell wall synthesis, which is crucial for bacterial survival .
The synthesis of ceftolozane involves several steps that include the activation of specific precursors. One notable method utilizes thiadiazolyl-oximinoacetic acid derivatives activated with methanesulfonyl chloride. The process typically consists of multiple stages, including purification and characterization of intermediates to ensure high purity and yield .
Key steps in the synthesis include:
The synthetic route has been optimized using both traditional experimental designs and multivariate statistical methods to ensure consistency and quality control throughout the manufacturing process .
Ceftolozane has a complex molecular structure characterized by a beta-lactam ring fused with a dihydrothiazine ring. Its chemical formula is CHNOS, and it has a molecular weight of 378.4 g/mol. The absolute configuration at stereocenters 6 and 7 is designated as 6R, 7R, and the oxime moiety adopts a Z configuration .
Ceftolozane undergoes various chemical reactions that are critical for its antibacterial activity:
In laboratory settings, forced degradation studies have been conducted to assess the stability of ceftolozane under various conditions such as heat, light, and pH variations .
Ceftolozane exerts its antibacterial effect primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for maintaining the structural integrity of bacterial cell walls. By binding to these proteins, ceftolozane disrupts peptidoglycan cross-linking, leading to cell lysis and death.
The combination with tazobactam further enhances its efficacy by inhibiting beta-lactamases that some bacteria produce to resist beta-lactam antibiotics. This synergistic effect allows for lower doses of ceftolozane while maintaining therapeutic effectiveness against resistant pathogens .
Ceftolozane is primarily used in clinical settings for treating complicated urinary tract infections (cUTIs) and complicated intra-abdominal infections (cIAIs). Its effectiveness against multidrug-resistant strains makes it a valuable option in hospitals facing high rates of antibiotic resistance.
Research continues into expanding its applications for other resistant infections, particularly those caused by Pseudomonas aeruginosa and Enterobacteriaceae species. Clinical studies have demonstrated promising results in treating infections that do not respond to conventional therapies .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: